2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
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Overview
Description
2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a chemical compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzonitrile moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile typically involves the reaction of 2-ethoxy-5-fluorobenzonitrile with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through recrystallization or column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic ester group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound.
Scientific Research Applications
2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is employed in the preparation of advanced materials, including polymers and electronic materials.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly in the development of boron-containing biomolecules.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism. This involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone
Uniqueness
2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BFNO3/c1-6-19-13-8-11(12(17)7-10(13)9-18)16-20-14(2,3)15(4,5)21-16/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQVEMXQUBGGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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